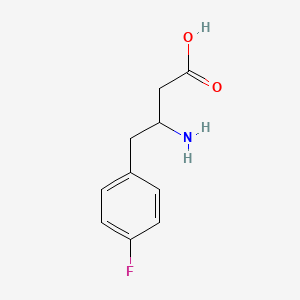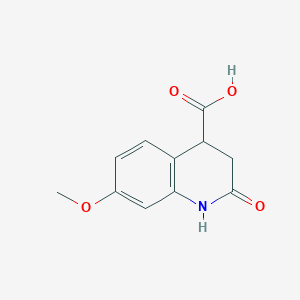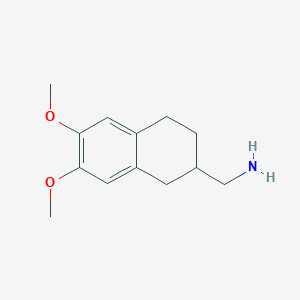
methyl 2-(2-methylpropoxy)benzoate
概要
説明
methyl 2-(2-methylpropoxy)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-methylpropyl)oxy group, and the carboxyl group is esterified with a methyl group. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester can be achieved through several methods. One common method involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the reaction of benzoic acid with 2-(2-methylpropyl)oxy alcohol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride. This reaction also requires reflux conditions and an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester is often carried out using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
methyl 2-(2-methylpropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Substitution: Nucleophiles such as ammonia, amines, or halides can be used in substitution reactions. These reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: The corresponding alcohol, 2-(2-methylpropyl)oxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
科学的研究の応用
methyl 2-(2-methylpropoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a model substrate for investigating ester hydrolysis.
Industry: The ester is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
作用機序
The mechanism of action of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester involves its hydrolysis to release benzoic acid and 2-(2-methylpropyl)oxy alcohol. The benzoic acid can then undergo further metabolism to form hippuric acid, which is excreted in the urine. The ester can also interact with various enzymes, such as esterases, which catalyze its hydrolysis and facilitate its metabolism.
類似化合物との比較
methyl 2-(2-methylpropoxy)benzoate can be compared with other similar compounds, such as:
Benzoic acid, methyl ester: This compound lacks the 2-(2-methylpropyl)oxy group and has different physical and chemical properties.
Benzoic acid, 2-methylpropyl ester: This compound has a similar structure but differs in the position of the substituent groups.
Benzoic acid, 2-(1-methylpropyl)oxy-, methyl ester: This compound has a similar structure but differs in the position of the methyl group on the propyl chain.
The uniqueness of benzoic acid, 2-(2-methylpropyl)oxy-, methyl ester lies in its specific substituent groups, which confer distinct physical and chemical properties, making it suitable for specific applications in various fields.
特性
IUPAC Name |
methyl 2-(2-methylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-7-5-4-6-10(11)12(13)14-3/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVSESCRWNBVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Diethylamino)phenyl]-2-propanol](/img/structure/B7907499.png)






![1-[4-(Dimethylamino)phenyl]-2-propanol](/img/structure/B7907548.png)
